3-(3-Hydroxy-1-propynyl)benzenemethanol
Description
3-(3-Hydroxy-1-propynyl)benzenemethanol is a benzenemethanol derivative featuring a hydroxypropynyl substituent at the 3-position of the benzene ring. This compound is synthesized via a PdCl₂(PPh₃)₂/CuI-catalyzed Sonogashira cross-coupling reaction between propargyl alcohol and a halogenated pyridazine precursor under triethylamine/THF conditions . Its structure includes a terminal alkyne group conjugated to a hydroxyl moiety, making it a versatile synthon for further functionalization in organic synthesis, particularly in Pd⁰-mediated coupling reactions .
Properties
CAS No. |
170859-73-1 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]prop-2-yn-1-ol |
InChI |
InChI=1S/C10H10O2/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7,11-12H,6,8H2 |
InChI Key |
ZHVUSRVRYMHWBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#CCO)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzenemethanol Family
3-(1H-Indol-5-yl)benzenemethanol
- Structure : Features an indole substituent at the 3-position of the benzene ring instead of a hydroxypropynyl group.
- Applications : Used in pharmaceutical research (e.g., kinase inhibitors) due to the indole moiety’s biological relevance .
- Key Differences: The absence of a propargyl group limits its utility in cross-coupling reactions compared to 3-(3-Hydroxy-1-propynyl)benzenemethanol .
α-(2-Methylaminoethyl)benzenemethanol (Atomoxetine Intermediate)
- Structure: Contains a methylaminoethyl side chain at the benzylic position.
- Applications: Intermediate in synthesizing atomoxetine, a norepinephrine reuptake inhibitor .
- Key Differences: The aminoethyl group enables interactions with neurotransmitter transporters, unlike the hydroxypropynyl group in the target compound .
4-Chloro-α-(4-chlorophenyl)-α-(trichloromethyl)benzenemethanol (Dicofol)
- Structure: Chlorinated benzenemethanol derivative with two chlorine atoms and a trichloromethyl group.
- Applications : Acaricide and pesticide .
- Key Differences : The electron-withdrawing chlorine substituents enhance stability but reduce reactivity in coupling reactions compared to the hydroxypropynyl group .
Functional Analogues with Hydroxy-Alkyne Motifs
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Benzamide derivative with a hydroxy-tert-butyl group.
- Applications : Contains an N,O-bidentate directing group for metal-catalyzed C–H bond activation .
- Key Differences: The amide backbone and tert-butyl group differentiate its electronic properties and synthetic applications from the propargyl alcohol-derived benzenemethanol .
(E)-1-(4-Hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one
- Structure : Chalcone derivatives with a hydroxyl group on the aromatic ring and an α,β-unsaturated ketone.
- Applications : Studied for antioxidant and antimicrobial activities .
- Key Differences: The conjugated enone system provides distinct reactivity (e.g., Michael addition) compared to the alkyne in this compound .
Pharmacologically Active Benzenemethanol Derivatives
Emixustat Hydrochloride
- Structure: (αR)-α-(2-aminoethyl)-3-(cyclohexylmethoxy)benzenemethanol hydrochloride.
- Applications : Treats dry age-related macular degeneration by modulating visual cycle proteins .
- Key Differences: The aminoethyl and cyclohexylmethoxy groups confer specificity for retinal targets, unlike the hydroxypropynyl group .
Ractopamine Hydrochloride
- Structure: 4-Hydroxy-α-[[[3-(4-hydroxyphenyl)-1-methylpropyl]amino]methyl]benzenemethanol hydrochloride.
- Applications : β-adrenergic agonist used in livestock farming to promote lean muscle growth .
- Key Differences : The hydroxyphenyl and branched alkylamine substituents enable selective binding to β-adrenergic receptors .
Comparative Analysis Table
Research Findings and Insights
- Reactivity: The hydroxypropynyl group in this compound enhances its utility in Pd-catalyzed reactions, contrasting with chlorinated (e.g., dicofol) or amino-substituted (e.g., emixustat) derivatives optimized for stability or receptor binding .
- Pharmacological vs. Synthetic Utility: While benzenemethanol derivatives like emixustat and ractopamine are tailored for biological targets, this compound serves as a versatile building block in synthetic chemistry .
- Structural Tuning : Substituents such as indole (electron-rich) or trichloromethyl (electron-poor) dramatically alter electronic properties, directing applications toward either drug development or agrochemicals .
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